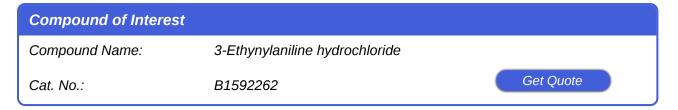


Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylaniline Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing **3-ethynylaniline hydrochloride**. This versatile building block is pivotal in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] 3-Ethynylaniline is a particularly valuable reagent in this context, as it introduces a reactive ethynyl group and a synthetically versatile aniline moiety into the target molecule.[2] The hydrochloride salt is often used for its improved stability and handling properties. A primary challenge in Sonogashira couplings is the undesired homocoupling of the alkyne substrate, a side reaction that can be minimized through careful control of reaction conditions, such as maintaining an inert atmosphere.[3]

Data Presentation: Reaction Parameters and Yields



The efficiency of the Sonogashira coupling with **3-ethynylaniline hydrochloride** is influenced by several factors, including the choice of aryl halide, catalyst system, base, and solvent. The following table summarizes representative reaction conditions and corresponding yields.

Aryl Halide	Palladiu m Catalyst (mol%)	Copper Co- catalyst (mol%)	Base	Solvent(s)	Temper ature (°C)	Time (h)	Yield (%)
4-lodo- m-xylene	Pd(PPh3) 2Cl2 (1)	Cul (1)	Triethyla mine	Triethyla mine	Room Temp	2	96
4- lodoanis ole	Pd(PPh3) 2Cl2 (1)	Cul (1)	Triethyla mine	Triethyla mine	Room Temp	2	98
4-lodo- N,N- dimethyla niline	Pd(PPh3) 2Cl2 (1)	Cul (1)	Triethyla mine	Triethyla mine	Room Temp	1	99.5
Aryl Bromide (general)	Pd(CH ₃ C N) ₂ Cl ₂ (0.5)	None	CS2CO3	2-MeTHF	Room Temp	48	Good to Excellent
3- Bromoiso thiazolo[4 ,3- b]pyridin e	Pd(PPh₃) 2Cl2 (2.5)	Cul (1)	Triethyla mine	THF	Room Temp	-	-

Note: Yields are for the coupled product after deprotection of the trimethylsilyl (TMS) group when TMS-acetylene is used as the alkyne source in the initial coupling step. The reaction with 3-ethynylaniline would proceed similarly. The data for aryl bromide represents a general copper-free condition.

Experimental Protocols



Representative Protocol for Sonogashira Coupling of 3-Ethynylaniline Hydrochloride with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.[3]

Materials:

- 3-Ethynylaniline hydrochloride
- Aryl iodide (e.g., 4-iodoanisole)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), anhydrous and degassed
- Tetrahydrofuran (THF), anhydrous and degassed (optional, as a co-solvent)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- · Magnetic stirrer and heating mantle

Procedure:

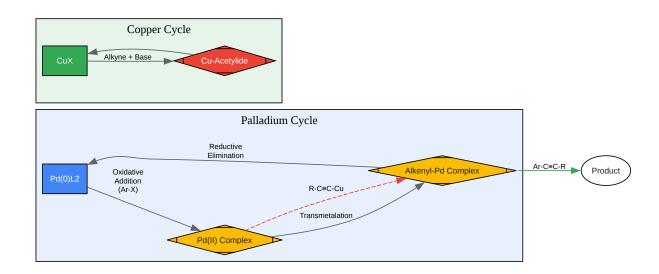
- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
- Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
- Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) via syringe. If the aryl iodide has poor solubility in triethylamine, a minimal amount of degassed THF can be added as a co-solvent.



- Addition of 3-Ethynylaniline Hydrochloride: In a separate flask, neutralize 3ethynylaniline hydrochloride (1.2 mmol) with an equivalent of a suitable base (e.g., triethylamine) in a small amount of degassed solvent to generate the free base, 3ethynylaniline.
- Reactant Addition: Stir the catalyst mixture at room temperature for 15 minutes. Then, add the freshly prepared 3-ethynylaniline solution dropwise to the reaction flask via syringe.
- Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C as needed.
 Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
- Purification: Filter the mixture through a pad of celite to remove the catalyst residues. Wash
 the filtrate with a saturated aqueous ammonium chloride solution and then with brine. Dry the
 organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 The crude product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

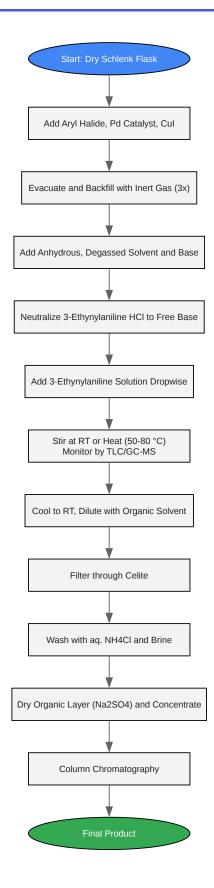




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Caption: The Sonogashira catalytic cycle involves interconnected palladium and copper cycles. [3]





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Caption: A general experimental workflow for the Sonogashira coupling of 3-ethynylaniline.



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